molecular formula C10H15NO B148446 5-(Hex-5-en-1-yl)-3-methylisoxazole CAS No. 134836-81-0

5-(Hex-5-en-1-yl)-3-methylisoxazole

Cat. No.: B148446
CAS No.: 134836-81-0
M. Wt: 165.23 g/mol
InChI Key: OMCWPEBFGXKROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hex-5-en-1-yl)-3-methylisoxazole is a substituted isoxazole derivative featuring a 3-methyl group and a hex-5-en-1-yl chain at the 5-position of the heterocyclic ring. The hex-5-en-1-yl substituent introduces an alkenyl moiety, which may enhance lipophilicity and influence reactivity compared to shorter alkyl or aromatic substituents.

Properties

CAS No.

134836-81-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-hex-5-enyl-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-3-4-5-6-7-10-8-9(2)11-12-10/h3,8H,1,4-7H2,2H3

InChI Key

OMCWPEBFGXKROJ-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCCC=C

Canonical SMILES

CC1=NOC(=C1)CCCCC=C

Synonyms

Isoxazole, 5-(5-hexenyl)-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Hex-5-en-1-yl)-3-methylisoxazole with structurally related 3-methylisoxazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound Hex-5-en-1-yl Calculated: 179.26 Not reported Research compound; potential lipophilic character
5-(4-Methoxyphenyl)-3-methylisoxazole (3f) 4-Methoxyphenyl 190.19 99–101 IR: 1612 cm⁻¹ (C=O); pharmaceutical intermediate
5-(4-Bromophenyl)-3-methylisoxazole (3h) 4-Bromophenyl 238.09 126–128 IR: 1598 cm⁻¹ (C=C); synthetic intermediate
5-(3-Iodopropyl)-3-methylisoxazole (41) 3-Iodopropyl Calculated: 281.07 Oily substance Light-sensitive; bromodomain-binding research
(E)-5-[Styryl derivative]-3-methylisoxazole Styryl group Not reported Not reported 5-lipoxygenase/cyclooxygenase inhibitor
5-(4-Chlorophenyl)-3-methylisoxazole (3i) 4-Chlorophenyl 193.63 88–89 CAS 4211-87-4; electron-withdrawing substituent

Key Observations:

  • Substituent Effects: Alkenyl vs. Aryl derivatives exhibit higher melting points due to planar aromatic stacking . Halogenated Chains: Compounds like 41 (3-iodopropyl) show sensitivity to light and storage conditions, suggesting that the hexenyl chain may require similar stabilization .
  • Synthetic Methods :
    • Aryl-substituted isoxazoles (e.g., 3f, 3h) are synthesized via cyclization or condensation reactions , while alkenyl derivatives may involve coupling or alkylation steps under inert atmospheres .
  • Biological Activity :
    • Styryl derivatives (e.g., from ) demonstrate enzyme inhibition, highlighting how extended conjugated systems (e.g., vinyl groups) modulate activity . The hexenyl compound’s biological profile remains unexplored in the provided evidence.

Notes

Data Limitations : Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Reactivity Considerations : The hex-5-en-1-yl group’s double bond may confer reactivity (e.g., susceptibility to oxidation or addition reactions) absent in saturated or aryl-substituted analogs.

Applications : While aryl and halogenated derivatives are established intermediates in drug synthesis (e.g., 3f, 3h, 41), the hexenyl compound’s utility in medicinal chemistry requires further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.